GSK 525768A
GSK 525768A
GSK 525768A is the enantiomer compound of GSK 525762A(HY-13032, which is a potent small molecule inhibitor that disrupt the function of the BET family of bromodomains (Brd2, Brd3, and Brd4); GSK 525768A has NO activity towards BET.IC50 value:Target:
Brand Name:
Vulcanchem
CAS No.:
1260530-25-3
VCID:
VC0002350
InChI:
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1
SMILES:
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C
Molecular Formula:
C22H22ClN5O2
Molecular Weight:
423.9
GSK 525768A
CAS No.: 1260530-25-3
Inhibitors
VCID: VC0002350
Molecular Formula: C22H22ClN5O2
Molecular Weight: 423.9
CAS No. | 1260530-25-3 |
---|---|
Product Name | GSK 525768A |
Molecular Formula | C22H22ClN5O2 |
Molecular Weight | 423.9 |
IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide |
Standard InChI | InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m1/s1 |
SMILES | CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C |
Description | GSK 525768A is the enantiomer compound of GSK 525762A(HY-13032, which is a potent small molecule inhibitor that disrupt the function of the BET family of bromodomains (Brd2, Brd3, and Brd4); GSK 525768A has NO activity towards BET.IC50 value:Target: |
Synonyms | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide |
Reference | [1]. Nicodeme, Edwige; Jeffrey, Kate L.; Schaefer, Uwe et al. Suppression of inflammation by a synthetic histone mimic. Nature (London, United Kingdom) (2010), 468(7327), 1119-1123. Abstract Interaction of pathogens with cells of the immune system results in activation of inflammatory gene expression. This response, although vital for immune defence, is frequently deleterious to the host due to the exaggerated production of inflammatory proteins. The scope of inflammatory responses reflects the activation state of signalling proteins upstream of inflammatory genes as well as signal-induced assembly of nuclear chromatin complexes that support mRNA expression. Recognition of post-translationally modified histones by nuclear proteins that initiate mRNA transcription and support mRNA elongation is a critical step in the regulation of gene expression. Here we present a novel pharmacological approach that targets inflammatory gene expression by interfering with the recognition of acetylated histones by the bromodomain and extra terminal domain (BET) family of proteins. We describe a synthetic compound (I-BET) that by /'mimicking/' acetylated histones disrupts chromatin complexes responsible for the expression of key inflammatory genes in activated macrophages, and confers protection against lipopolysaccharide-induced endotoxic shock and bacteria-induced sepsis. Our findings suggest that synthetic compounds specifically targeting proteins that recognize post-translationally modified histones can serve as a new generation of immunomodulatory drugs. |
PubChem Compound | 52934127 |
Last Modified | Nov 14 2021 |
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